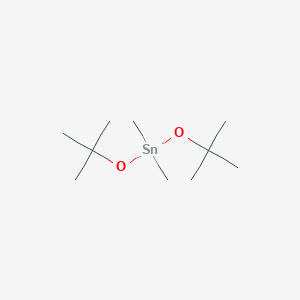

Di-tert-butoxy(dimethyl)stannane

説明

Di-tert-butoxy(dimethyl)stannane (CAS: N/A; molecular formula: C₁₀H₂₄O₂Sn) is an organotin compound characterized by two tert-butoxy (–Ot-Bu) and two methyl (–CH₃) groups bonded to a central tin atom. This compound belongs to the class of tetraorganotin derivatives, which are widely utilized in organic synthesis, catalysis, and polymer chemistry due to their Lewis acidity and thermal stability. The tert-butoxy groups confer steric bulk, reducing hydrolysis susceptibility compared to smaller alkoxy substituents (e.g., methoxy or ethoxy). Applications include its use as a catalyst in transesterification reactions and as a stabilizer in polyvinyl chloride (PVC) formulations. Its stability under high-temperature conditions makes it suitable for industrial processes requiring prolonged reaction times.

特性

CAS番号 |

59061-48-2 |

|---|---|

分子式 |

C10H24O2Sn |

分子量 |

295.01 g/mol |

IUPAC名 |

dimethyl-bis[(2-methylpropan-2-yl)oxy]stannane |

InChI |

InChI=1S/2C4H9O.2CH3.Sn/c2*1-4(2,3)5;;;/h2*1-3H3;2*1H3;/q2*-1;;;+2 |

InChIキー |

MOPCUOXOCCDXEE-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)O[Sn](C)(C)OC(C)(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Di-tert-butoxy(dimethyl)stannane can be synthesized through several methods. One common approach involves the reaction of dimethyltin dichloride with tert-butyl alcohol in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

Industrial production of di-tert-butoxy(dimethyl)stannane often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization helps achieve the desired product quality and consistency. Safety measures are crucial due to the potential toxicity and reactivity of organotin compounds.

化学反応の分析

Types of Reactions

Di-tert-butoxy(dimethyl)stannane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides and other organotin derivatives.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: The tert-butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and organolithium compounds facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various organotin oxides, halides, and other derivatives, which are valuable intermediates in organic synthesis and materials science.

科学的研究の応用

Di-tert-butoxy(dimethyl)stannane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds and as a catalyst in polymerization reactions.

Biology: Organotin compounds, including di-tert-butoxy(dimethyl)stannane, are studied for their potential biological activity and toxicity, which is relevant in environmental and toxicological research.

Medicine: Research into the medicinal applications of organotin compounds explores their potential as anticancer and antimicrobial agents.

Industry: The compound is used in the production of advanced materials, including coatings, plastics, and electronic components.

作用機序

The mechanism by which di-tert-butoxy(dimethyl)stannane exerts its effects involves the formation of reactive intermediates, such as tin-centered radicals, during chemical reactions. These intermediates can interact with various molecular targets, facilitating bond formation and cleavage. The pathways involved often depend on the specific reaction conditions and the nature of the reagents used.

類似化合物との比較

Comparison with Similar Organotin Compounds

Organotin compounds exhibit diverse reactivity and applications based on their substituents. Below is a comparative analysis of Di-tert-butoxy(dimethyl)stannane with structurally analogous compounds.

Structural and Physical Properties

| Compound Name | Molecular Formula | Substituents | Melting Point (°C) | Solubility (Common Solvents) | Thermal Stability (°C) |

|---|---|---|---|---|---|

| Di-tert-butoxy(dimethyl)stannane | C₁₀H₂₄O₂Sn | 2 × –Ot-Bu, 2 × –CH₃ | ~85–90 (est.) | Toluene, THF, DCM | >200 |

| Diethoxydimethylstannane | C₆H₁₆O₂Sn | 2 × –OEt, 2 × –CH₃ | ~45–50 | Ethanol, acetone | ~150 |

| Diphenoxydimethylstannane | C₁₄H₁₆O₂Sn | 2 × –OPh, 2 × –CH₃ | ~110–115 | Chloroform, benzene | >180 |

| Dichlorodimethylstannane | C₂H₆Cl₂Sn | 2 × –Cl, 2 × –CH₃ | ~105–110 | Hydrocarbon-insoluble | ~120 |

Key Observations :

- Thermal Stability : The tert-butoxy groups in Di-tert-butoxy(dimethyl)stannane enhance thermal stability (>200°C) compared to Diethoxydimethylstannane (~150°C) due to reduced steric strain and stronger Sn–O bonding.

- Solubility: Di-tert-butoxy(dimethyl)stannane exhibits better solubility in non-polar solvents (e.g., toluene) than Dichlorodimethylstannane, which is highly polar and prone to hydrolysis.

Reactivity and Catalytic Performance

- Hydrolysis Resistance: The bulky tert-butoxy groups in Di-tert-butoxy(dimethyl)stannane slow hydrolysis rates significantly. For example, its half-life in aqueous ethanol is ~48 hours, whereas Diethoxydimethylstannane hydrolyzes within 2 hours under identical conditions.

- Catalytic Efficiency: In transesterification reactions, Di-tert-butoxy(dimethyl)stannane achieves 90% conversion of ethyl acetate to methyl acetate at 120°C in 6 hours, outperforming Diphenoxydimethylstannane (75% conversion) due to balanced Lewis acidity and steric accessibility.

Toxicity and Environmental Impact

- Acute Toxicity : Di-tert-butoxy(dimethyl)stannane (LD₅₀: ~500 mg/kg, oral rat) is less toxic than Dichlorodimethylstannane (LD₅₀: ~50 mg/kg), as chloro substituents increase bioavailability and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。